[(1E)-3-aminoprop-1-en-1-yl]pentafluoro-lambda6-sulfanehydrochloride
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Overview
Description
. This compound is characterized by the presence of a pentafluoro-lambda6-sulfane group, which imparts unique chemical properties.
Preparation Methods
The synthesis of [(1E)-3-aminoprop-1-en-1-yl]pentafluoro-lambda6-sulfanehydrochloride involves the reaction of appropriate precursors under specific conditions. One method involves the use of oligophenylene backbone molecules with thiolate anchoring groups and pentafluoro-lambda6-sulfane tail groups. These molecules are used as precursors to form self-assembled monolayers on gold substrates . The resulting monolayers exhibit dense molecular packing and chemically homogeneous interfaces.
Chemical Reactions Analysis
[(1E)-3-aminoprop-1-en-1-yl]pentafluoro-lambda6-sulfanehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
In chemistry, it is used to create self-assembled monolayers with exceptional wetting and electrostatic properties . In biology and medicine, it may be used in the development of new drugs and therapeutic agents. In industry, it can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of [(1E)-3-aminoprop-1-en-1-yl]pentafluoro-lambda6-sulfanehydrochloride involves its interaction with specific molecular targets and pathways. The pentafluoro-lambda6-sulfane group imparts unique electrostatic properties, which can affect the compound’s interaction with other molecules. This can lead to changes in molecular organization and charge transport properties .
Comparison with Similar Compounds
[(1E)-3-aminoprop-1-en-1-yl]pentafluoro-lambda6-sulfanehydrochloride can be compared with other compounds containing pentafluoro-lambda6-sulfane groups. Similar compounds include those with oligophenylene backbones and thiolate anchoring groups . The unique properties of this compound, such as its exceptional wetting and electrostatic properties, make it distinct from other similar compounds.
Properties
Molecular Formula |
C3H7ClF5NS |
---|---|
Molecular Weight |
219.61 g/mol |
IUPAC Name |
(E)-3-(pentafluoro-λ6-sulfanyl)prop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C3H6F5NS.ClH/c4-10(5,6,7,8)3-1-2-9;/h1,3H,2,9H2;1H/b3-1+; |
InChI Key |
MHBBTTMJHADRBD-KSMVGCCESA-N |
Isomeric SMILES |
C(/C=C/S(F)(F)(F)(F)F)N.Cl |
Canonical SMILES |
C(C=CS(F)(F)(F)(F)F)N.Cl |
Origin of Product |
United States |
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